2-(Methylsulfamoyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

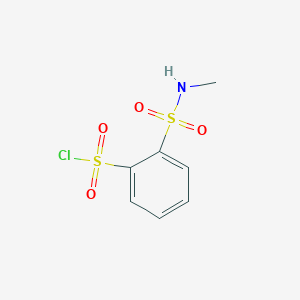

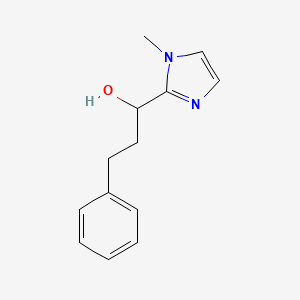

2-(Methylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S2 and a molecular weight of 269.73 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-(Methylsulfamoyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group and a methylsulfamoyl group .Scientific Research Applications

Synthesis and Chemical Applications

Chemical Synthesis and Evaluation :2-(Methylsulfamoyl)benzene-1-sulfonyl chloride has been utilized in the synthesis of various chemical compounds with potential pharmacological activities. For instance, it has been involved in the synthesis of sulfamoyl dihydrobenzodioxins, which were evaluated for diuretic and antihypertensive activities in rats (Itazaki et al., 1988). Additionally, 1,2,2-tris(sulfonyl)hydrazines were synthesized and assessed for antineoplastic and trypanocidal activities, highlighting the role of this chemical in the development of potential therapeutic agents (Shyam et al., 1990). Moreover, 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, analogs of 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine, were synthesized and showed promising antineoplastic activity against various cancers (Shyam et al., 1993).

Biological Applications

Metabolite Distribution and Toxicity Studies :The compound and its derivatives have been studied for their distribution and toxicological effects in biological systems. For instance, research has shown selective accumulation and toxicity of methylsulfonyl-dichlorobenzene in the olfactory mucosa of mice, providing insights into tissue-specific toxicity and potential uses in experimental models (Bahrami et al., 2000). Furthermore, the compound has been implicated in the synthesis of fluorescent probes for antibody active sites, highlighting its utility in biochemical research and diagnostics (Onodera et al., 1976).

Pharmacological Applications

Carbonic Anhydrase Inhibition :2-(Methylsulfamoyl)benzene-1-sulfonyl chloride has been involved in the synthesis of inhibitors targeting carbonic anhydrase, an enzyme implicated in various physiological processes. Research has demonstrated the synthesis of water-soluble derivatives showing significant intraocular pressure-lowering effects, highlighting its potential in the development of treatments for glaucoma (Borrás et al., 1999). Moreover, N-hydroxysulfonamides derived from this compound have shown promising results as potent inhibitors of carbonic anhydrase isozymes, further emphasizing its significance in drug development for conditions like glaucoma (Mincione et al., 1998).

properties

IUPAC Name |

2-(methylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLSFIRQCLGHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfamoyl)benzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)

![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2479141.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2479142.png)

![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)

![Methyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479154.png)